molecular formula C19H20N2O3 B4080321 [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate

[1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate

Cat. No.: B4080321
M. Wt: 324.4 g/mol
InChI Key: AEPPPJVIZXMHHC-UHFFFAOYSA-N
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Description

[1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate: is a complex organic compound that features a benzimidazole ring fused with a phenoxy group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .

Scientific Research Applications

Chemistry

In chemistry, [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

Medically, derivatives of benzimidazole are explored for their antimicrobial, antiviral, and anticancer properties. This compound, in particular, is being investigated for its potential to inhibit specific enzymes involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . The phenoxy group may enhance the binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(Benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate apart is its combination of the benzimidazole ring with the phenoxy and acetate groups.

Properties

IUPAC Name

[1-(benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-6-5-7-16(10-14)23-12-17(24-15(2)22)11-21-13-20-18-8-3-4-9-19(18)21/h3-10,13,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPPPJVIZXMHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C=NC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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